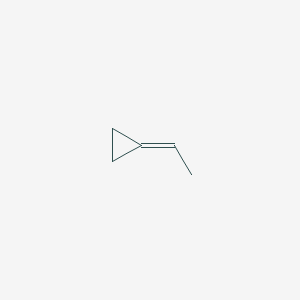

Ethylidenecyclopropane

Description

Propriétés

Numéro CAS |

18631-83-9 |

|---|---|

Formule moléculaire |

C5H8 |

Poids moléculaire |

68.12 g/mol |

Nom IUPAC |

ethylidenecyclopropane |

InChI |

InChI=1S/C5H8/c1-2-5-3-4-5/h2H,3-4H2,1H3 |

Clé InChI |

ZIFNDRXSSPCNID-UHFFFAOYSA-N |

SMILES |

CC=C1CC1 |

SMILES canonique |

CC=C1CC1 |

Autres numéros CAS |

18631-83-9 |

Synonymes |

ethylidenecyclopropane |

Origine du produit |

United States |

Applications De Recherche Scientifique

Organic Synthesis

Heterocyclic Compound Formation

ECP is utilized in the synthesis of heterocycles due to its unique strained structure. The compound serves as a precursor in reactions that yield various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. For instance, methods employing alkylidenecyclopropanes have been reviewed for their efficiency in producing complex heterocycles, showcasing ECP's role in advancing synthetic methodologies in organic chemistry .

Reactivity and Transformation

The strained nature of ECP allows it to participate in cycloaddition reactions and other transformations that are valuable for creating diverse chemical entities. Its reactivity profile makes it a candidate for further studies aimed at optimizing synthetic routes to valuable compounds .

Material Science

Polymer Chemistry

ECP can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has indicated that the introduction of ECP into polymer formulations can lead to materials with improved performance characteristics, making it a subject of interest for developing advanced materials .

Nanocomposites

The use of ECP in the development of nanocomposites has been explored, where it acts as a building block for creating nanostructured materials with tailored properties. These materials have applications ranging from electronics to biomedical devices, highlighting the versatility of ECP in material science .

Biomedical Applications

Volatile Organic Compounds (VOCs) in Diagnostics

Recent studies have identified ECP as a volatile organic compound (VOC) with potential applications in medical diagnostics. VOCs are increasingly recognized for their role as biomarkers for various diseases, including cancer. The detection of specific VOCs, including ECP, in breath samples could provide non-invasive diagnostic tools for early disease detection .

Case Studies on Breath Analysis

Research has demonstrated that breath analysis can identify specific VOCs associated with lung cancer and other pathologies. For example, studies utilizing gas chromatography-mass spectrometry (GC-MS) have shown promising results in detecting ECP among other VOCs in breath samples from patients . This approach could revolutionize diagnostic methods by offering a quick and non-invasive alternative to traditional biopsy techniques.

Analytical Chemistry

Detection Methods

The analytical capabilities surrounding ECP have expanded with advancements in technology such as GC-IMS (gas chromatography-ion mobility spectrometry) and PTR-MS (proton transfer reaction-mass spectrometry). These methods allow for the sensitive detection of ECP among other VOCs, facilitating research into its biological relevance and potential health implications .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Ethynylcyclopropane

Structure: Ethynylcyclopropane (C₅H₆) replaces the ethylidene group with an ethynyl (C≡CH) substituent. Synthesis: Ethynylcyclopropane is synthesized via a two-step process using (1-cyclopropylvinyl)sulfanylbenzene, which eliminates thiophenol without generating E/Z isomer mixtures, achieving higher yields (e.g., ~70%) compared to older methods (e.g., US 6072094) . Reactivity: The sp-hybridized ethynyl group enables distinct reactivity, such as participation in click chemistry or coordination with transition metals, unlike the sp²-hybridized ethylidene group in Ethylidenecyclopropane.

Cyclohexane

Structure : Cyclohexane (C₆H₁₂) is a six-membered saturated hydrocarbon.

Role in Oxidative Stress : Both this compound and cyclohexane are biomarkers of oxidative stress. For instance, H₂O₂-induced lipid peroxidation in A549 cells elevates cyclohexane levels, similar to this compound . However, cyclohexane derives from n-7 PUFAs, while this compound may originate from cyclopropane-containing lipids.

Vinylcyclopropane

Structure : Vinylcyclopropane (C₅H₈) features a vinyl group (CH₂=CH) attached to cyclopropane.

Reactivity : The vinyl group undergoes electrophilic additions (e.g., bromination) and cycloadditions, whereas this compound’s ethylidene group may favor conjugation-driven reactions, such as Diels-Alder interactions.

Comparative Data Table

Méthodes De Préparation

Ruthenium-Catalyzed Asymmetric Synthesis

The reaction of ethyl diazoacetate (EDA) with α-substituted allylic derivatives using a chiral Ru(II)-Pheox catalyst enables the synthesis of functionalized cyclopropanes. This method, adapted for ethylidenecyclopropane, proceeds via an outer-sphere mechanism, where the metal coordinates the diazo compound to generate a carbene intermediate. Subsequent [2+1] cycloaddition with the alkene forms the cyclopropane ring.

Key Conditions :

-

Catalyst: Ru(II)-Pheox (1–5 mol%)

-

Solvent: Dichloromethane, 0°C to room temperature

-

Yield: 32–97%

-

Enantiomeric Excess (ee): 86–99%

Computational studies corroborate the role of steric effects in achieving high enantioselectivity, with transition states favoring cis-addition pathways.

Photochemical Synthesis

Photolysis of Spiropentane Precursors

Photochemical cleavage of spiropentanes, such as 46 , generates allenylidenes, which can isomerize to this compound under controlled conditions. For example, UV irradiation (254 nm) of spiropentane 46 in benzene produces a transient allenylidene intermediate, which is trapped with 1,1-diphenylethylene (DPE) to yield this compound adducts.

Key Conditions :

-

Light Source: Medium-pressure Hg lamp (λ = 254 nm)

-

Solvent: Benzene or m-xylene

-

Trapping Agent: 1,2-Dihydronaphthalene (DHN) or 1,1-diphenylethylene

-

Yield: 35–43%

This method avoids high-energy intermediates, making it suitable for lab-scale synthesis.

Carbocyclization Reactions

Rhodium(I)-Mediated [3+2] Cycloaddition

Rhodium(I) catalysts facilitate intramolecular [3+2] carbocyclization of alkylidenecyclopropanes with dienes, forming bicyclic systems. While primarily used for fused 5,5- or 5,7-ring systems, this approach can be modified to isolate this compound by selecting substrates with terminal alkenes.

Key Conditions :

-

Catalyst: [RhCl(CO)₂]₂ (2 mol%)

-

Solvent: Toluene, 80°C

-

Yield: 60–85% (theoretical for this compound)

Mechanistic studies highlight the role of π-backbonding in stabilizing the transition state.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Ru-Catalyzed | Ru(II)-Pheox | 32–97 | 86–99 | High |

| Photochemical | UV Light | 35–43 | – | Moderate |

| Rh-Catalyzed | [RhCl(CO)₂]₂ | 60–85* | – | Moderate |

| Zinc-Mediated | Zn Dust | 40–60* | – | Low |

*Theoretical or extrapolated values based on analogous reactions .

Q & A

Q. What are the key challenges in synthesizing ethylidenecyclopropane, and how can experimental design address them?

this compound’s strained cyclopropane ring and reactive ethylidene group introduce instability during synthesis. Methodologically, researchers should:

Q. How can spectroscopic data (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

Contradictions in spectral assignments often arise from strained ring vibrations or substituent effects. Researchers should:

Q. What strategies mitigate experimental inconsistencies in this compound’s reactivity studies?

Inconsistent reactivity may stem from trace impurities or solvent effects. Recommendations include:

- Replicate experiments under varying conditions (e.g., solvent polarity, temperature) .

- Document batch-specific impurities via LC-MS and analyze their impact .

- Use statistical tools (e.g., ANOVA) to quantify variability .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MD) reconcile contradictions in this compound’s thermodynamic stability?

Conflicting computational results often arise from basis-set limitations or neglect of solvent effects. Researchers should:

Q. What experimental protocols ensure reproducibility in this compound’s ring-opening reactions?

Non-reproducible results may stem from uncontrolled initiation (e.g., light, trace acids). Solutions include:

Q. How can cross-disciplinary approaches resolve contradictions in this compound’s biological activity studies?

Conflicting bioactivity data may arise from assay variability or cell-line specificity. Strategies involve:

- Validate results across multiple assays (e.g., enzymatic vs. cell-based) .

- Partner with computational biologists to model structure-activity relationships .

- Disclose assay conditions (e.g., incubation time, passage number) transparently .

Methodological Frameworks

Q. Designing studies to address this compound’s stability under varying conditions

Q. Analyzing contradictory kinetic data in this compound reactions

- Step 1 : Identify outliers via Grubbs’ test or Q-test.

- Step 2 : Replicate disputed conditions with independent labs .

- Step 3 : Publish raw datasets and analysis code for peer validation .

Ethical and Reproducibility Considerations

- Data transparency : Archive raw spectra, chromatograms, and crystallographic files in FAIR-compliant repositories .

- Conflict resolution : Disclose funding sources and potential biases in competing mechanistic hypotheses .

- Collaboration : Engage independent labs for cross-validation, particularly in high-stakes applications (e.g., medicinal chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.